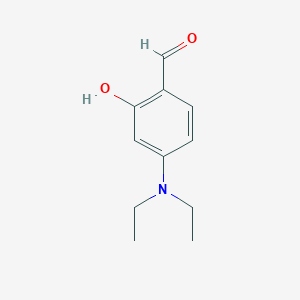
4-(Diethylamino)salicylaldehyde
Cat. No. B093021
Key on ui cas rn:
17754-90-4
M. Wt: 193.24 g/mol
InChI Key: XFVZSRRZZNLWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197968B1
Procedure details


In 25 ml of ethanol, 1.82 g of the compound obtained in (1) and 1.06 g of 4-diethylaminosalicylaldehyde were dissolved, followed by heating to 100° C. To the resulting solution, 0.7 ml of piperidine was added and the mixture was heated under reflux for 2 hours. Then, the solution was ice-cooled. The colorless crystals so precipitated were collected by filtration, washed with ethanol and dried under vacuum for 2 days, whereby 0.83 g of the decolorizable compound I-1 was obtained.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S([O-])(=O)=[O:8])=CC=1.[CH2:12]([C:14]1S[C:16]2[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=2[N+:18]=1[CH2:19][CH3:20])C.[CH2:25]([OH:27])C>>[CH2:14]([N:18]([CH2:19][CH3:20])[C:17]1[CH:21]=[C:22]([OH:8])[C:23](=[CH:24][CH:16]=1)[CH:25]=[O:27])[CH3:12] |f:0.1|
|
Inputs


Step One
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)C=1SC2=C([N+]1CC)C=CC=C2
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.82 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.06 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
